

Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole, a key heterocyclic moiety in many pharmaceutical compounds. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.90	Doublet of Doublets	H-5'
7.72	Doublet	H-2, H-6
7.48	Triplet	H-3, H-5
7.31	Triplet	H-4
6.50	Triplet	H-4'



¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
140.9	C-5'
139.8	C-1
129.5	C-3, C-5
128.5	C-3'
127.2	C-4
119.2	C-2, C-6
108.0	C-4'

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment	
3100-3000	Aromatic C-H Stretch	
1600, 1500	C=C Aromatic Ring Stretch	
1553	C=N Stretch (Pyrazole Ring)[1]	
1108	N-N Stretch (Pyrazole Ring)[1]	
750, 690	C-H Out-of-Plane Bending (Monosubstituted Benzene)	

Mass Spectrometry (MS)

The mass spectrum of 1-phenyl-1H-pyrazole is characterized by a prominent molecular ion peak and several key fragments. The molecular weight of 1-phenyl-1H-pyrazole is 144.17 g/mol .[2][3][4][5]



m/z	Relative Intensity	Assignment
144	High	[M]+ (Molecular Ion)
117	Moderate	[M - HCN]+
90	Moderate	[M - N ₂ - H]+
77	High	[C ₆ H ₅] ⁺ (Phenyl Cation)
51	Moderate	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-phenyl-1H-pyrazole.

Materials:

- 1-phenyl-1H-pyrazole (solid)
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm diameter)
- Volumetric flask and pipette
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

• A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:



- Sample Preparation: Accurately weigh approximately 5-10 mg of 1-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
 NMR tube to a height of about 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard pulse sequence (e.g., a 30° or 90° pulse).
 - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).



- Apply a Fourier transform to the FID.
- Data Processing:
 - Phase the spectra to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-phenyl-1H-pyrazole to identify its functional groups.

Materials:

- 1-phenyl-1H-pyrazole (liquid or low-melting solid)
- Salt plates (e.g., NaCl or KBr)
- A suitable volatile solvent (e.g., dichloromethane or acetone) if the sample is solid.

Instrumentation:

• A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Neat Liquid/Melt):
 - If 1-phenyl-1H-pyrazole is a liquid at room temperature or has a low melting point, place a small drop directly between two salt plates.
 - Gently press the plates together to form a thin film.
- Sample Preparation (Solid Film):
 - Dissolve a small amount of solid 1-phenyl-1H-pyrazole in a few drops of a volatile solvent.



- Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them with the corresponding functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenyl-1H-pyrazole.

Materials:

- 1-phenyl-1H-pyrazole
- A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

• A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

Sample Introduction:



- GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.

Ionization:

 In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

Mass Analysis:

 The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

• An electron multiplier or other detector records the abundance of ions at each m/z value.

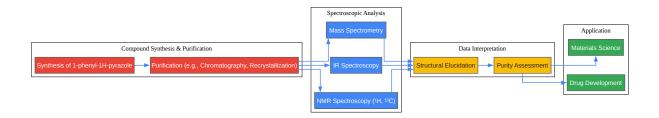
Data Analysis:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-phenyl-1H-pyrazole.





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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14183973#spectroscopic-data-nmr-ir-ms-of-1-phenyl-1h-pyrazole]



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